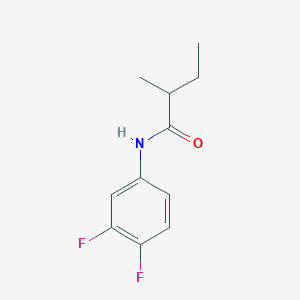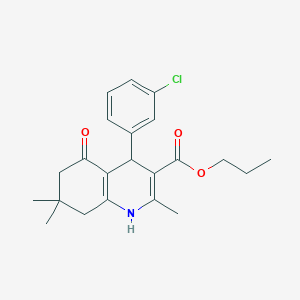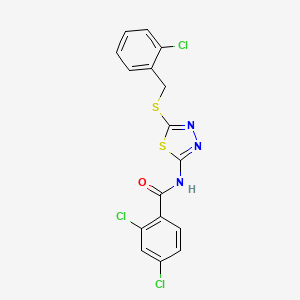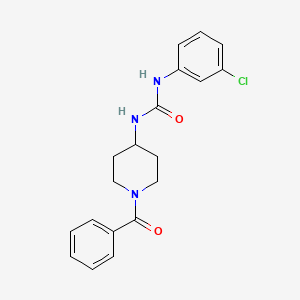
N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide is 392.09431156 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
安全和危害
作用机制
Target of Action
HIV-IN-6, also known as N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide or N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide, is a compound that targets the HIV virus. The primary targets of this compound are the HIV entry inhibitors, which block the attachment of HIV gp120 to either the CD4 T cell receptor or the CCR5/CXCR4 co-receptors .
Mode of Action
HIV-IN-6 interacts with its targets by interfering with the binding, fusion, and entry process of HIV into a human cell . This interaction results in the inhibition of HIV replication within both immune and nonimmune cells .
Biochemical Pathways
The compound affects several biochemical pathways. It has been used to target the integrated proviral HIV-1 genome both in vitro and in vivo studies . It also targets latent HIV-1 by modulating the proviral transcription . The tumor suppressor protein p53 plays a multifaceted role in HIV infection, impacting viral replication and disease progression .
Pharmacokinetics
The pharmacokinetics of HIV-IN-6 is yet to be fully understood. It’s worth noting that antiretroviral drugs like cabotegravir and rilpivirine, which are used in the treatment of hiv, have a long elimination half-life with intramuscular administration
Result of Action
The molecular and cellular effects of HIV-IN-6’s action involve the restriction of HIV replication within both immune and nonimmune cells . This restriction is achieved through the compound’s interference with the binding, fusion, and entry process of HIV into a human cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HIV-IN-6. For instance, social disruption, poverty, and gender inequality are major upstream factors that affect all aspects of the HIV/AIDS-environment nexus . Climate change also has a synergistic relationship with the HIV/AIDS epidemic, affecting food security, prevalence of other infectious diseases, human migration, and public health infrastructure .
生化分析
Biochemical Properties
HIV-IN-6 interacts with the HIV-1 integrase protein . This interaction is crucial in the life cycle of the HIV virus, as the integrase protein is responsible for integrating the viral DNA into the host genome . The nature of this interaction is inhibitory, with HIV-IN-6 preventing the normal function of the integrase protein .
Cellular Effects
The effects of HIV-IN-6 on cells are primarily seen in its impact on the replication of the HIV virus. By inhibiting the integrase protein, HIV-IN-6 prevents the integration of the viral DNA into the host genome, thus halting the replication of the virus . This has significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of HIV-IN-6 involves binding to the integrase protein of the HIV virus . This binding interaction inhibits the function of the integrase protein, preventing it from integrating the viral DNA into the host genome . This results in a halt in the replication of the virus .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that HIV-IN-6 is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
Preliminary studies suggest that HIV-IN-6 is effective at inhibiting the replication of the HIV virus at various dosages .
Metabolic Pathways
Preliminary studies suggest that HIV-IN-6 interacts with various enzymes and cofactors involved in the replication of the HIV virus .
Transport and Distribution
Preliminary studies suggest that HIV-IN-6 is able to penetrate cells and tissues effectively to reach the integrase protein of the HIV virus .
Subcellular Localization
Preliminary studies suggest that HIV-IN-6 is able to reach the integrase protein of the HIV virus, which is located in the nucleus of the cell .
属性
IUPAC Name |
N-[3-(3-hydroxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-15-8-6-7-14(13-15)21-19-20(23-18-12-5-4-11-17(18)22-19)24-28(26,27)16-9-2-1-3-10-16/h1-13,25H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHZFBKIEIPSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(Cyclopenten-1-yl)-4-(3-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4958742.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)

![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)


